![molecular formula C34H22N2O B14405502 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 83425-98-3](/img/structure/B14405502.png)
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction proceeds through an initial amino-ketone condensation followed by base- or acid-catalyzed cyclocondensation to produce the quinoline derivative . Other methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be compared with other quinoline derivatives, such as:
Quinolin-2(1H)-ones: These compounds are known for their pharmacological activities and are synthesized using photocatalytic methods.
1-Benzo(f)quinolin-2-yl-ethanone: This compound is used in early discovery research and has a similar quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83425-98-3 |
|---|---|
Molekularformel |
C34H22N2O |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C34H22N2O/c1-2-10-26(11-3-1)37-27-18-14-24(15-19-27)29-22-33(31-20-17-25-9-5-7-13-30(25)35-31)36-32-21-16-23-8-4-6-12-28(23)34(29)32/h1-22H |
InChI-Schlüssel |
JZXSTRCMSWXDIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


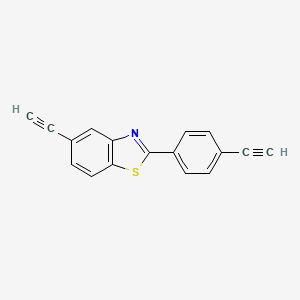
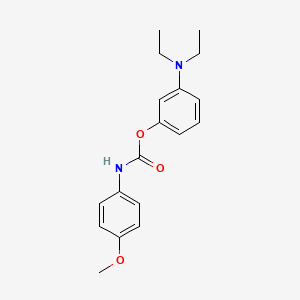
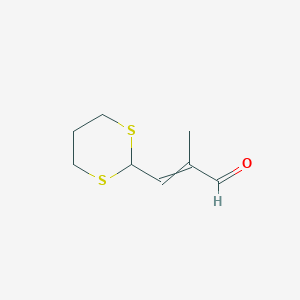
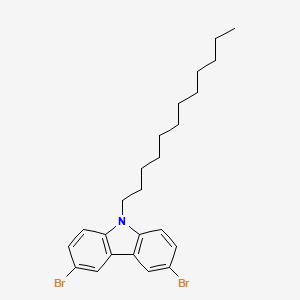
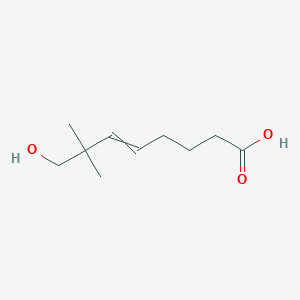
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
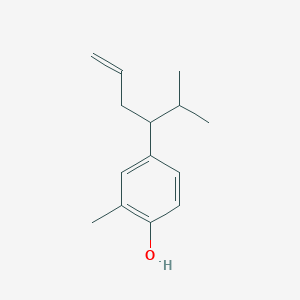

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
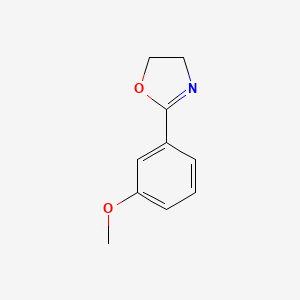
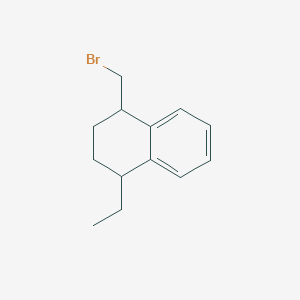
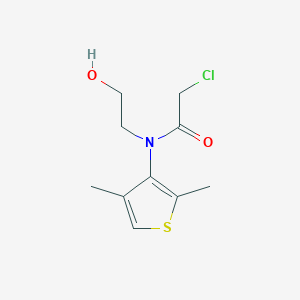
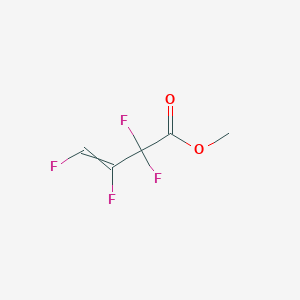
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
